molecular formula C11H11NO B1397066 3-methyl-2-(1H-pyrrol-1-yl)phenol CAS No. 1346497-81-1

3-methyl-2-(1H-pyrrol-1-yl)phenol

Cat. No. B1397066
M. Wt: 173.21 g/mol
InChI Key: RYIKVHSERXVJRU-UHFFFAOYSA-N
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Patent
US08598164B2

Procedure details

A round bottom flask was charged with 2-amino-3-methyl-phenol (2.5 g, 20.3 mmol) and acetic acid (37.5 mL) which provided a very dark solution. Stirring was commenced and the vessel was charged with 2,5-dimethoxytetrahydrofuran (2.6 mL, 20.3 mmol) added neat dropwise over a period of 2 minutes. The dark mixture was then heated at 100° C. for 3 h then 80° C. for 12 hours. The solvent was evaporated under vacuum and the crude residue purified by column chromatography using a gradient of 0.5-50% EtOAc in hexanes to yield 3-methyl-2-(1H-pyrrol-1-yl)phenol (2.9 g, 83%). ESI-MS m/z calc. 173.1. found 174.3 (M+1)+. Retention time: 1.31 minutes (3 min run).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].CO[CH:12]1[CH2:16][CH2:15][CH:14](OC)O1>C(O)(=O)C>[CH3:8][C:7]1[C:2]([N:1]2[CH:12]=[CH:16][CH:15]=[CH:14]2)=[C:3]([OH:9])[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1C)O
Name
Quantity
37.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
COC1OC(CC1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided a very dark solution
ADDITION
Type
ADDITION
Details
added neat dropwise over a period of 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the crude residue purified by column chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC=1C(=C(C=CC1)O)N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.